molecular formula C21H22N4O6S B2814347 N-phenethyl-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1396852-43-9

N-phenethyl-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2814347
CAS No.: 1396852-43-9
M. Wt: 458.49
InChI Key: WLRLPBLAKWGTGX-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a phenethyl group attached to an acetamide backbone, a 1,2,4-oxadiazole ring substituted with a thiophen-3-yl moiety, and an azetidine (four-membered saturated nitrogen heterocycle) linker. The oxalate salt form enhances aqueous solubility, a critical factor for bioavailability .

Properties

IUPAC Name

oxalic acid;N-(2-phenylethyl)-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S.C2H2O4/c24-17(20-8-6-14-4-2-1-3-5-14)12-23-10-16(11-23)19-21-18(22-25-19)15-7-9-26-13-15;3-1(4)2(5)6/h1-5,7,9,13,16H,6,8,10-12H2,(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRLPBLAKWGTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NCCC2=CC=CC=C2)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Key Substituents Molecular Weight (g/mol) Salt Form
Target Compound Phenethyl, Thiophen-3-yl, Oxadiazole ~452.4* Oxalate
N-Phenyl-2-(3-(3-(Thiophen-3-yl)-1,2,4-Oxadiazol-5-yl)Azetidin-1-yl)Acetamide Oxalate Phenyl (vs. Phenethyl) ~424.3* Oxalate
N-Cyclopropyl-2-[3-(3-Methyl-1,2,4-Oxadiazol-5-yl)Azetidin-1-yl]Acetamide Oxalate Cyclopropyl, Methyl-oxadiazole 326.3 Oxalate
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)Phenoxymethyl]-1H-1,2,3-Triazol-1-yl}-N-[2-(4-Bromophenyl)-1,3-Thiazol-5-yl]Acetamide Benzodiazole, Thiazole-triazole, Bromophenyl ~610.5* Free base

*Calculated based on structural formulas.

Structural Insights :

  • Phenethyl vs. Phenyl/Cyclopropyl: The phenethyl group in the target compound increases lipophilicity (logP ~2.8 vs.
  • Oxadiazole Substitution : The thiophen-3-yl group introduces π-π stacking capability, contrasting with the methyl group in the cyclopropyl analog, which may reduce steric hindrance .
  • Salt Form : Oxalate salts universally improve solubility (e.g., ~10 mg/mL in water for oxalate vs. <1 mg/mL for free bases) .

Yield Comparison :

  • Triazole analogs (e.g., 6a-m in ): 65–85% yield after recrystallization.
  • Oxadiazole-azetidine analogs (e.g., ): Reported yields ~70–80% for final steps.

Spectroscopic Profiles

IR and NMR Highlights :

Compound Type IR C=O Stretch (cm⁻¹) ¹H NMR (δ ppm, Key Signals)
Target Compound (Oxadiazole) ~1670–1680 5.4–5.5 (NCH₂CO), 7.2–8.4 (Thiophene/Ph signals)
Triazole Analogs 1671–1682 5.3–5.5 (OCH₂), 8.3–8.4 (Triazole H)
Benzodiazole-Thiazole ~1665–1675 7.5–8.6 (Bromophenyl H), 10.8 (–NH)
  • The target compound’s ¹³C NMR would show azetidine carbons at ~50–60 ppm and oxadiazole carbons at ~160–170 ppm, consistent with and .

Hypothesized Structure-Activity Relationships (SAR)

  • Phenethyl Group : Enhances hydrophobic interactions in binding pockets compared to smaller substituents (e.g., cyclopropyl) .
  • Thiophen-3-yl vs. Methyl : The thiophene’s sulfur atom may participate in hydrogen bonding or coordinate metal ions, unlike methyl’s purely steric role.
  • Azetidine vs. Triazole Linkers : Azetidine’s conformational rigidity could improve target selectivity over flexible triazole linkers .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-phenethyl-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate?

  • Answer : The synthesis typically involves:

Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., reflux with toluene/water mixtures) .

Azetidine functionalization : Coupling reactions to introduce the azetidine moiety, often using sodium azide (NaN₃) or copper-catalyzed click chemistry .

Oxalate salt formation : Acid-base reaction to improve solubility and stability .

  • Key considerations : Optimize temperature (e.g., 80–150°C), solvent polarity (e.g., DMF for polar intermediates), and reaction time (5–8 hours for cycloadditions) .

Q. How can researchers confirm the structural integrity and purity of the compound?

  • Answer : Use a combination of:

  • NMR spectroscopy : Confirm proton environments (e.g., thiophenyl protons at δ 7.2–7.5 ppm, azetidine CH₂ groups at δ 3.5–4.0 ppm) .
  • IR spectroscopy : Identify functional groups (e.g., C=O stretch at 1670–1680 cm⁻¹, oxadiazole C-N at 1300 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight (e.g., HRMS for exact mass matching) .
  • HPLC : Assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can contradictory data between spectroscopic methods (e.g., NMR vs. MS) be resolved during structural characterization?

  • Answer :

Cross-validate with 2D NMR : Use HSQC or HMBC to resolve ambiguous proton-carbon correlations .

Isotopic labeling : Track unexpected peaks (e.g., deuterated solvents may cause shifts).

Repeat under controlled conditions : Ensure sample dryness to avoid hydrate formation, which skews MS data .

  • Example : A 1H NMR singlet at δ 5.4 ppm (azetidine CH₂) might conflict with MS fragmentation; 13C NMR can confirm connectivity .

Q. What strategies optimize reaction yields for azetidine-oxadiazole hybrids?

  • Answer :

  • Catalyst selection : Copper(I) iodide for click chemistry (e.g., 10 mol% Cu(OAc)₂ in tert-butanol/water) improves triazole linkage yields .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance azetidine coupling, while toluene minimizes side reactions during oxadiazole cyclization .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) prevents decomposition of thermally labile intermediates .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Answer :

  • Modify substituents : Compare analogs with varying groups (e.g., cyclopropyl vs. thiophene) to assess bioactivity .

  • Biological assays : Test against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR .

  • Computational docking : Predict binding modes with software like AutoDock to prioritize synthetic targets .

    Analog Structural Variation Activity Trend
    A Cyclopropyl oxadiazoleIncreased potency
    B Thiazole instead of oxadiazoleReduced selectivity
    C Phenethyl vs. benzylImproved solubility
    Table adapted from SAR data in .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Answer :

pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC at 24-hour intervals .

Light/thermal stress : Expose to UV (254 nm) or 40°C for 72 hours; track decomposition by TLC .

Metabolic stability : Use liver microsomes to identify CYP450-mediated degradation .

Q. How can researchers address low solubility in aqueous assays?

  • Answer :

  • Salt formation : Oxalate improves water solubility but may alter pharmacokinetics; test alternative counterions (e.g., hydrochloride) .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) for in situ activation .

Data Contradiction & Mechanistic Analysis

Q. How to interpret conflicting bioactivity data between in vitro and cell-based assays?

  • Answer :

  • Membrane permeability : Measure logP (e.g., >3 suggests poor aqueous uptake) .
  • Efflux pumps : Inhibit P-gp with verapamil to assess transporter-mediated resistance .
  • Metabolite interference : Use LC-MS to identify active/inactive metabolites .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite for binding affinity estimates .
  • MD simulations : GROMACS to model conformational stability over 100-ns trajectories .
  • Pharmacophore mapping : Align with known inhibitors (e.g., kinase ATP-binding sites) .

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